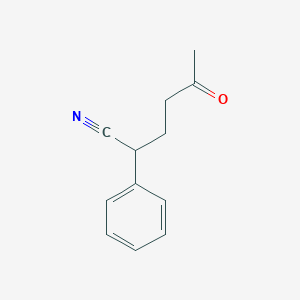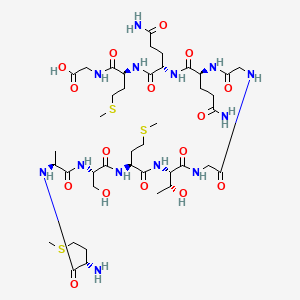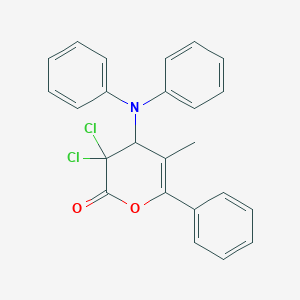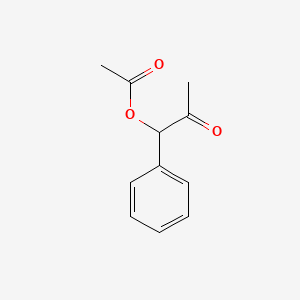
2-Oxo-1-phenylpropyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1-phenylpropyl acetate is an organic compound with the molecular formula C11H10O3 It is an ester derived from the reaction between 2-oxo-1-phenylpropanol and acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxo-1-phenylpropyl acetate can be synthesized through several methods. One common approach involves the esterification of 2-oxo-1-phenylpropanol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Another method involves the hydration of 1-phenylprop-2-yn-1-yl acetate using a gold(I) catalyst, followed by biotransformation to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of biocatalysts and enzyme-mediated reactions is also explored to achieve high enantioselectivity and regioselectivity in the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-phenylpropyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form 2-oxo-1-phenylpropanol and acetic acid.
Reduction: It can be reduced to 2-phenylpropan-1-ol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2-Oxo-1-phenylpropanol, acetic acid.
Reduction: 2-Phenylpropan-1-ol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
2-Oxo-1-phenylpropyl acetate has several applications in scientific research:
Biology: It serves as a substrate in enzyme-catalyzed reactions to study enzyme specificity and activity.
Medicine: It is explored for its potential use in drug development due to its unique chemical properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-oxo-1-phenylpropyl acetate involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in enzyme-catalyzed reactions, it acts as a substrate, undergoing transformation to yield specific products. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-4-phenylbutenoate: Similar in structure but with an additional carbon in the chain.
Phenoxy acetamide: Shares the phenyl group but differs in the functional groups attached.
Uniqueness
2-Oxo-1-phenylpropyl acetate is unique due to its specific ester linkage and the presence of both a ketone and an acetate group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .
Properties
CAS No. |
19275-80-0 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(2-oxo-1-phenylpropyl) acetate |
InChI |
InChI=1S/C11H12O3/c1-8(12)11(14-9(2)13)10-6-4-3-5-7-10/h3-7,11H,1-2H3 |
InChI Key |
VYHMUKHYGLLMEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


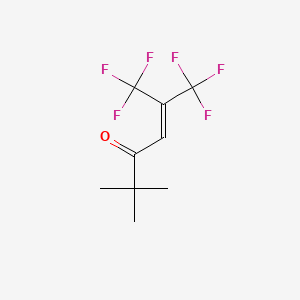
![1-[(2-Chlorophenyl)amino]cyclopentanecarboxylic acid](/img/structure/B14010541.png)
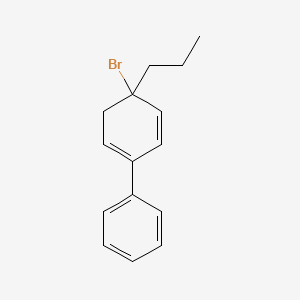
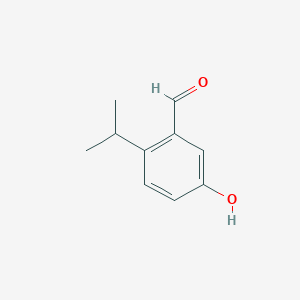

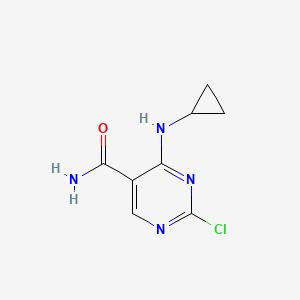
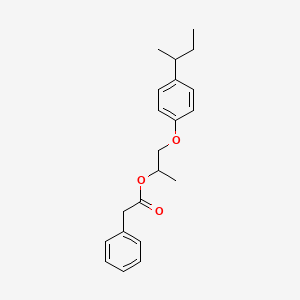
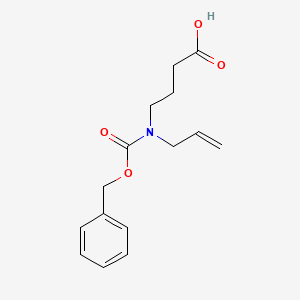
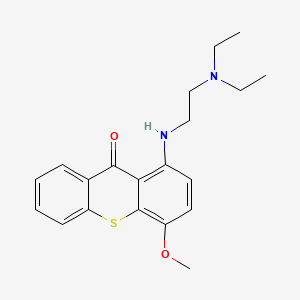
![O1-[(2-chloro-4-pyridyl)carbonyl]-4-methylbenzene-1-carbohydroximamide](/img/structure/B14010615.png)
